Methyl 2-chloro-1H-benzimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTUYGJVCPXGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-chloro-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[2] The strategic functionalization of this core scaffold is paramount for modulating potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable, yet specialized, building block: Methyl 2-chloro-1H-benzimidazole-5-carboxylate . This molecule is engineered for synthetic versatility, featuring two key points of chemical reactivity: a highly labile chlorine atom at the 2-position, prime for nucleophilic substitution, and a methyl ester at the 5-position, which can be readily modified. These features make it an exceptional starting point for the synthesis of compound libraries and the development of complex, biologically active molecules.

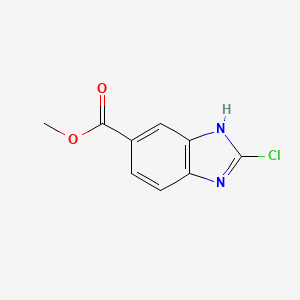

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Handling Properties

Understanding the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis, including reaction setup, purification, and storage. The data below is compiled from established chemical principles and data available for its parent acid, 2-chloro-1H-benzimidazole-5-carboxylic acid.[3]

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₇ClN₂O₂ | Based on structure |

| Molecular Weight | 210.62 g/mol | Calculated from formula[4] |

| Appearance | White to off-white solid | Typical for this class of compounds[5] |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | General solubility for benzimidazole derivatives |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | Recommended for chlorinated heterocyclic compounds to prevent degradation[3] |

Rational Synthesis and Experimental Protocol

The synthesis of Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a multi-step process that requires careful control of reaction conditions. The pathway outlined below is a logical and field-proven approach, starting from a common precursor and leveraging well-understood chemical transformations.

Causality Behind Experimental Choices:

-

Starting Material: 3-Amino-4-nitrobenzoic acid is chosen for its commercially available nature and the strategic placement of functional groups, which dictates the final substitution pattern of the benzimidazole.

-

Reduction: The use of a selective reducing agent like sodium dithionite or catalytic hydrogenation is critical to reduce the nitro group to an amine without affecting the carboxylic acid.

-

Cyclization: Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) is used to provide the C1 carbonyl source for the imidazole ring, forming a stable 2-oxo intermediate.

-

Chlorination: A strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) is essential to convert the relatively unreactive 2-oxo (amide-like) group into the highly reactive 2-chloro functionality, which is a key objective of the synthesis.

-

Esterification: A classic Fischer esterification with methanol under acidic conditions is a reliable and high-yielding method to convert the carboxylic acid to the desired methyl ester.

Caption: Key Reaction Pathways.

Spectroscopic Characterization Profile (Predicted)

Authenticating the structure of the final compound and intermediates is critical. Below are the predicted spectral characteristics based on the compound's structure and data from analogous benzimidazoles. [6][7][8]

| Spectroscopy | Predicted Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0-14.0 (br s, 1H, N-H), δ ~8.2 (s, 1H, Ar-H), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.7 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166.0 (C=O), δ ~145.0 (C2-Cl), δ ~142.0, 135.0, 126.0, 122.0, 118.0, 112.0 (Aromatic Cs), δ ~52.0 (-OCH₃). |

| Mass Spec (ESI+) | m/z = 211.0 (M+H)⁺, with a notable isotopic peak at 213.0 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1720 (C=O ester stretch), ~1620 (C=N stretch), ~750 (C-Cl stretch). |

Applications in Drug Discovery and Materials Science

As a functionalized intermediate, Methyl 2-chloro-1H-benzimidazole-5-carboxylate is not typically an end-product but rather a high-value starting material.

-

Medicinal Chemistry: It serves as a key building block for synthesizing targeted libraries of compounds for screening against various diseases. For example, reaction with different anilines at the 2-position and various amines at the 5-position (after hydrolysis) can rapidly generate thousands of distinct molecules for structure-activity relationship (SAR) studies. It is particularly relevant for developing kinase inhibitors, antivirals, and antiparasitic agents. [2][9]* Materials Science: Benzimidazole derivatives are known for their thermal stability and ability to coordinate with metal ions. This intermediate could be used to synthesize novel polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or electronics.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are mandatory.

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant based on data from similar molecules. [10]The compound's toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Google Patents. (2014). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate.

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Springer Nature. Retrieved from [Link]

-

Yoon, S., et al. (2013). Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. National Center for Biotechnology Information (PMC - NIH). [Link]

-

PubChem. (n.d.). 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]

-

Purdue University. (n.d.). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

Sources

- 1. cas 1388059-62-8|| where to buy methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate [english.chemenu.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 933710-78-2 CAS MSDS (2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID | 933710-78-2 [chemicalbook.com]

- 6. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR spectrum [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid | C9H8N2O3 | CID 768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Methyl 2-chloro-1H-benzimidazole-5-carboxylate: Synthesis, Properties, and Strategic Applications

Abstract

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a reactive chlorine atom at the 2-position and a versatile ester group at the 5-position, make it an invaluable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of this compound, including its physicochemical properties, a detailed and rationalized synthesis protocol, and a review of its critical applications in drug discovery and development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights to leverage this compound's full potential.

Core Compound Identification and Physicochemical Profile

Precise identification is the foundation of all chemical research. The target compound, Methyl 2-chloro-1H-benzimidazole-5-carboxylate, is unequivocally identified by its Chemical Abstracts Service (CAS) number.

-

CAS Number: 683242-75-3[1]

The compound's utility in a laboratory setting is dictated by its physical and chemical properties. Understanding these parameters is crucial for designing experiments, ensuring proper handling, and predicting its behavior in reaction mixtures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 683242-75-3 | LookChem[1] |

| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |

| Molecular Weight | 210.62 g/mol | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook[3][4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] This foundational reaction provides a reliable pathway to the core heterocyclic structure. The following protocol outlines a common and efficient method for preparing the title compound and its precursors.

Optimized Laboratory-Scale Synthesis

This protocol is designed to be self-validating by including checkpoints and explaining the rationale behind each critical step.

Step 1: Cyclization to form the Benzimidazole Core The initial and most critical step is the formation of the benzimidazole ring. This is typically achieved by reacting a substituted o-phenylenediamine with a suitable one-carbon source. For instance, 3-amino-4-(methylamino)benzoic acid can be cyclized using chloroacetyl chloride to form the corresponding 2-chloromethyl benzimidazole derivative.[6]

Step 2: Chlorination of the 2-position (if starting from a 2-hydroxy precursor) If the synthesis begins with a 2-hydroxybenzimidazole intermediate, a chlorination step is necessary.

-

Protocol: The 2-hydroxybenzimidazole precursor is suspended in a suitable solvent like toluene. Phosphorus oxychloride (POCl₃) is added portionwise at a controlled temperature (e.g., 0-5°C). The reaction is then heated to reflux for several hours until TLC or HPLC analysis confirms the consumption of the starting material.

-

Causality & Expertise: Phosphorus oxychloride is the chlorinating agent of choice due to its high reactivity and efficacy in converting the keto-enol tautomer of the 2-hydroxybenzimidazole into the desired 2-chloro derivative. The portionwise addition at low temperature is a critical safety and control measure to manage the exothermic nature of the reaction. Refluxing ensures the reaction goes to completion.

Step 3: Work-up and Purification

-

Protocol: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water to remove inorganic byproducts, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product is then dried under vacuum.

-

Trustworthiness: This multi-step washing procedure is a self-validating system. The water wash removes water-soluble impurities (e.g., phosphoric acid), while the bicarbonate wash ensures the final product is free of residual acid, which could interfere with subsequent reactions. The purity can be confirmed by measuring the melting point and running an NMR spectrum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

Caption: A generalized workflow for the synthesis of the target compound.

Strategic Applications in Drug Development

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[7] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. Methyl 2-chloro-1H-benzimidazole-5-carboxylate serves as a key intermediate in the synthesis of compounds targeting various diseases.

Role as an Anticancer Agent Intermediate

Substituted benzimidazoles are recognized as potent anticancer agents.[8] The 2-chloro group on the title compound is a reactive handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities. This enables the rapid generation of compound libraries for screening against cancer cell lines. For example, the chlorine can be displaced by various amines or thiols to create derivatives that have shown efficacy against different cancer types.[9] The benzimidazole core itself can act as an inhibitor of key enzymes involved in cell proliferation or as a DNA binding agent.[9]

Scaffold for Antimicrobial Agents

The rise of drug-resistant microbes necessitates the development of new antimicrobial agents.[9] Benzimidazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[7][10] The title compound is an excellent starting point for creating novel antimicrobial candidates. The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in antimicrobial drugs.

Application in Antiviral and Anthelmintic Drug Synthesis

The benzimidazole nucleus is present in several commercial anthelmintic drugs (e.g., albendazole, mebendazole) and antiviral compounds.[7] Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a precursor for synthesizing analogs of these drugs. For example, it is a building block in the synthesis of intermediates for drugs like Dabigatran etexilate.[6][11]

Pathway Visualization: From Building Block to Bioactive Compound

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 933710-78-2 CAS MSDS (2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID | 933710-78-2 [chemicalbook.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 6. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

"Methyl 2-chloro-1H-benzimidazole-5-carboxylate" molecular structure

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility [1]

Executive Summary

Methyl 2-chloro-1H-benzimidazole-5-carboxylate (hereafter MCBC ) represents a "linchpin" scaffold in modern medicinal chemistry.[1] Structurally, it combines a privileged benzimidazole core with two distinct electrophilic handles: a highly reactive chlorine at the C2 position (susceptible to

Part 1: Structural Analysis & Physicochemical Properties[1]

The benzimidazole core is an isostere of purine, granting it inherent affinity for various biological targets, particularly ATP-binding pockets in enzymes.[1]

Physicochemical Profile

| Property | Data / Description |

| IUPAC Name | Methyl 2-chloro-1H-benzimidazole-5-carboxylate |

| Molecular Formula | |

| Molecular Weight | 210.62 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| pKa (N-H) | ~10.5 (Acidic due to electron-withdrawing ester and chloro groups) |

| Key Functionality | C2-Cl: Electrophilic center for nucleophilic displacement.C5-COOMe: Masked carboxylic acid/hydrogen bond acceptor.[1][2][3][4][5][6] |

Tautomeric Considerations

MCBC exists in equilibrium between the 1H- and 3H- tautomers.[1] While the ester is formally at position 5 in the 1H-tautomer, rapid proton transfer in solution renders the N1 and N3 positions chemically distinct only upon alkylation.[1]

-

Implication: In unsubstituted forms, the C5 and C6 positions are distinguishable by NMR only in non-exchangeable solvents (e.g., DMSO-

).[1]

Part 2: Synthetic Architecture

The synthesis of MCBC is a classic example of convergent heterocyclic construction.[1] The most robust industrial route utilizes Methyl 3,4-diaminobenzoate as the primary building block.[1]

Synthesis Strategy (The "Urea Route")

This protocol is preferred over oxidative cyclization for scale-up due to higher atom economy and safety.[1]

-

Cyclization: Condensation of the diamine with a carbonyl source (Urea or CDI) yields the 2-oxo-benzimidazole (often existing as the 2-hydroxy tautomer).[1]

-

Chlorination: Transformation of the C2-oxygen functionality to a chloride using Phosphorus Oxychloride (

).[1]

Synthetic Pathway Diagram

Figure 1: Two-step synthesis of MCBC from diaminobenzoate precursors.

Part 3: Functionalization & Reactivity[1][3]

The true value of MCBC lies in its orthogonal reactivity .[1] The C2-chlorine is highly activated towards Nucleophilic Aromatic Substitution (

Divergent Synthesis Map

The following diagram illustrates how MCBC serves as a branch point for three distinct chemical modifications.

Figure 2: Divergent reactivity profile of the MCBC scaffold.

Mechanistic Insight: The Regioselectivity Challenge

When alkylating the N1-position (a common requirement for biological activity), the N3 position competes.[1]

-

Expert Insight: The C5-methoxycarbonyl group exerts a steric and electronic influence.[1] While electronic effects favor N1 deprotonation, steric bulk at C5 can push alkylation toward N3.[1]

-

Solution: Use of bulky protecting groups or specific bases (e.g.,

in DMF) can sometimes improve the N1:N3 ratio, but chromatographic separation is almost always required.[1]

Part 4: Experimental Protocols

Protocol: Chlorination of Methyl 2-oxo-benzimidazole-5-carboxylate

This protocol describes the critical conversion of the hydroxy/oxo intermediate to the chloro-derivative.[1]

Safety Warning:

Reagents:

-

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (10.0 eq - acts as solvent and reagent)[1] -

Catalytic DMF (3-4 drops)[1]

Procedure:

-

Setup: Charge a dry round-bottom flask with the 2-oxo starting material.

-

Addition: Carefully add

under an inert atmosphere ( -

Reaction: Heat the suspension to reflux (~105°C). The solid should dissolve as it converts to the chloride.[1] Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1]

-

Checkpoint: Reaction is typically complete in 2-4 hours.[1]

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

-

-

Isolation: Neutralize the aqueous suspension to pH ~7-8 using saturated

solution. The product will precipitate.[1] -

Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

Part 5: Applications in Drug Discovery[1][7]

Kinase Inhibition

The 2-amino-benzimidazole motif, derived directly from MCBC via amine displacement, is a scaffold for Tyrosine Kinase Inhibitors (TKIs) .[1] The N1-H and C2-N motifs form critical hydrogen bond pairs with the hinge region of kinase ATP pockets.[1]

Anthelmintics

Derivatives where the C2-chlorine is replaced by carbamates or thio-ethers mimic the structure of Albendazole and Mebendazole , binding to tubulin and inhibiting microtubule polymerization in parasites.[1]

References

-

PubChem. 2-(Chloromethyl)-1H-benzoimidazole-5-carboxylic acid (Related Structure Data).[1][5][7] National Library of Medicine.[1][7] Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. (General synthetic methodologies for benzimidazole construction). Available at: [Link][1]

-

Refaat, H. M. (2010).[1][8] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.[1][6][8] European Journal of Medicinal Chemistry.[1] (Discusses 5-carboxylate derivatives).[1][2][4][5][6][7][9][10]

-

Grimmett, M. R. Imidazole and Benzimidazole Synthesis.[1] Academic Press.[1] (Standard text on imidazole chemistry mechanisms).

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride | C9H8Cl2N2O2 | CID 17750958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 9. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Biological Investigation of Methyl 2-chloro-1H-benzimidazole-5-carboxylate: A Compound of Interest in Drug Discovery

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of Methyl 2-chloro-1H-benzimidazole-5-carboxylate, a specific derivative with potential pharmacological significance. While direct biological data for this compound is limited in publicly accessible literature, this document synthesizes the extensive knowledge of related benzimidazole derivatives to postulate its potential therapeutic applications and provides a comprehensive framework for its systematic biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to unlock the therapeutic potential of this and similar molecules.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic organic compound, is structurally analogous to purine nucleoside bases, which facilitates its interaction with various biopolymers within living systems.[1] This inherent characteristic has rendered the benzimidazole nucleus a "privileged scaffold" in drug discovery, leading to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole, mebendazole), antiulcer agents (e.g., omeprazole), antihistamines (e.g., astemizole), and antihypertensives.[2]

The versatility of the benzimidazole ring system stems from its amenability to chemical modification at multiple positions, primarily the N-1, C-2, and C-5(6) positions.[3] These substitutions significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, allowing for the fine-tuning of their biological activity.

Methyl 2-chloro-1H-benzimidazole-5-carboxylate: A Profile

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a derivative of the core benzimidazole structure. Its chemical makeup, featuring a chloro group at the 2-position and a methyl carboxylate group at the 5-position, suggests the potential for a range of biological activities. The electron-withdrawing nature of the chloro and carboxylate groups can significantly influence the molecule's reactivity and its ability to interact with biological targets.

Chemical Structure:

While specific synthesis pathways for this exact molecule are not extensively detailed in readily available literature, general methods for synthesizing benzimidazole derivatives often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[4][5] For instance, a plausible route could involve the cyclization of a substituted 3,4-diaminobenzoic acid derivative.[6]

Postulated Biological Activities and Mechanistic Insights

Based on the extensive body of research on structurally related benzimidazole derivatives, we can hypothesize several promising avenues for the biological activity of Methyl 2-chloro-1H-benzimidazole-5-carboxylate.

Anticancer Potential

Benzimidazole derivatives are well-documented for their potent anticancer activities, which are often mediated through multiple mechanisms.[7][8][9]

-

Tubulin Polymerization Inhibition: A significant number of benzimidazole-based compounds exert their anticancer effects by interfering with microtubule dynamics, similar to established drugs like vinca alkaloids and taxanes.[7] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9]

-

Kinase Inhibition: Many benzimidazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and HER2.[7][8] Inhibition of these kinases can disrupt signaling pathways like the PI3K/AKT and MAPK pathways, leading to reduced cancer cell growth.[8]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring system allows some derivatives to intercalate into DNA, disrupting its replication and transcription.[7] Additionally, inhibition of topoisomerase enzymes, which are vital for resolving DNA supercoiling during replication, is another established anticancer mechanism of this class of compounds.[9]

-

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[9] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

The presence of the electron-withdrawing chloro group at the C-2 position and the methyl carboxylate group at the C-5 position of Methyl 2-chloro-1H-benzimidazole-5-carboxylate could enhance its interaction with biological targets, potentially leading to significant cytotoxic effects against various cancer cell lines.[10]

Antimicrobial Activity

The benzimidazole scaffold is also a wellspring of antimicrobial agents.[1][11]

-

Antibacterial Activity: Benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] The mechanisms of action can vary, but often involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The presence of electron-withdrawing groups on the benzene ring, such as chloro and nitro groups, has been shown to enhance antibacterial activity.[10]

-

Antifungal Activity: Several benzimidazole-based drugs are used as antifungals.[13] A common mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Studies on 2-chloromethyl-1H-benzimidazole derivatives have shown promising antifungal activity against various phytopathogenic fungi.[14]

Other Potential Activities

The structural features of Methyl 2-chloro-1H-benzimidazole-5-carboxylate also suggest other potential therapeutic applications, including:

-

Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral activity against a range of viruses.[2]

-

Enzyme Inhibition: Benzimidazoles can act as inhibitors for various enzymes, including urease, α-amylase, and α-glucosidase, suggesting potential applications in treating ulcers and diabetes.[15][16][17]

A Framework for Biological Evaluation: Experimental Protocols

To systematically investigate the hypothesized biological activities of Methyl 2-chloro-1H-benzimidazole-5-carboxylate, a tiered approach involving a series of in vitro assays is recommended.

In Vitro Anticancer Activity Screening

A crucial first step in drug discovery is to assess the cytotoxic potential of a novel compound against cancer cell lines.[18][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[19]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with serial dilutions of Methyl 2-chloro-1H-benzimidazole-5-carboxylate (e.g., from 0.1 to 100 µM) for 48 or 72 hours.[20] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[19]

Data Presentation:

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Methyl 2-chloro-1H-benzimidazole-5-carboxylate | 48 | To be determined |

| HCT116 | Methyl 2-chloro-1H-benzimidazole-5-carboxylate | 48 | To be determined |

| Doxorubicin | 48 | Reference value |

In Vitro Antimicrobial Susceptibility Testing

To evaluate the potential antibacterial and antifungal properties, the minimum inhibitory concentration (MIC) of the compound should be determined.

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of Methyl 2-chloro-1H-benzimidazole-5-carboxylate in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Methyl 2-chloro-1H-benzimidazole-5-carboxylate | To be determined |

| Escherichia coli | Methyl 2-chloro-1H-benzimidazole-5-carboxylate | To be determined |

| Candida albicans | Methyl 2-chloro-1H-benzimidazole-5-carboxylate | To be determined |

| Ciprofloxacin (Bacteria) | Reference value | |

| Fluconazole (Fungi) | Reference value |

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex scientific concepts.

General Workflow for In Vitro Biological Activity Screening

Caption: General workflow for the in vitro screening of a novel compound.

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized kinase inhibition pathway for anticancer activity.

Conclusion and Future Directions

Methyl 2-chloro-1H-benzimidazole-5-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically rich family of benzimidazoles. Based on extensive structure-activity relationship studies of related compounds, it is highly plausible that this derivative possesses significant anticancer and antimicrobial properties. The experimental framework detailed in this guide provides a robust starting point for elucidating its biological activity profile.

Future research should focus on the synthesis and purification of Methyl 2-chloro-1H-benzimidazole-5-carboxylate, followed by the systematic execution of the proposed in vitro assays. Promising results from these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies. Ultimately, this line of inquiry could lead to the development of a novel therapeutic agent with significant clinical potential.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: )

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Antimicrobial activity of a new series of benzimidazole deriv

- Potential Anticancer Agents From Benzimidazole Derivatives - Natural Vol

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: )

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: )

- Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed. (URL: )

- (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (URL: )

-

Biological activities of benzimidazole derivatives: A review - International Science Community Association. (URL: [Link])

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC. (URL: [Link])

- CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)

-

Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC. (URL: [Link])

-

Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry. (URL: [Link])

-

Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (URL: [Link])

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. nveo.org [nveo.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.in [isca.in]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 2-chloro-1H-benzimidazole-5-carboxylate" for antifungal agent synthesis

Scaffold Architecture & Synthetic Protocols for Antifungal Development

Executive Summary: The "Linchpin" Strategy

In the landscape of antifungal drug discovery, the benzimidazole core remains a privileged structure due to its proven efficacy in inhibiting fungal microtubule polymerization (targeting

Methyl 2-chloro-1H-benzimidazole-5-carboxylate (MCBC) represents a high-value "linchpin" intermediate. Unlike simple benzimidazoles, MCBC offers two distinct chemical handles:

-

C2-Chloro Position (The Warhead): A highly reactive electrophilic site susceptible to Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling, allowing the introduction of diverse pharmacophores (amines, thiols, heterocycles). -

C5-Carboxylate Position (The Anchor): A stable ester moiety that modulates lipophilicity (LogP) and serves as a precursor for hydrogen-bond donors/acceptors (amides, hydrazides) essential for solubility and target affinity.

This guide details the robust synthesis, purification, and strategic application of MCBC in antifungal research.

Molecular Architecture & Rational Design

The utility of MCBC lies in its electronic push-pull system. The electron-withdrawing carboxylate at C5 decreases the electron density of the benzimidazole ring, thereby activating the C2-chlorine toward nucleophilic attack.

Structural Logic Table

| Position | Functional Group | Electronic Effect | Synthetic Utility | Antifungal Role |

| C2 | Chlorine (-Cl) | Attachment point for target-specific side chains (e.g., thiazoles, piperazines). | ||

| C5 | Methyl Ester (-COOMe) | Hydrolysis, Aminolysis, Reduction | Modulates solubility; H-bond interactions with Tubulin/CYP51 pockets. | |

| N1/N3 | Free Amine (-NH) | H-bond Donor | Alkylation, Glycosylation | Essential for H-bonding in the binding pocket; Tautomeric equilibrium affects solubility. |

Synthetic Protocol: The Urea-POCl Route

While various routes exist (e.g., oxidative cyclization of aldehydes), the industrial standard for generating the 2-chloro derivative is the Urea Cyclization-Deoxychlorination sequence. This route avoids unstable aldehyde intermediates and yields high purity.

Phase 1: Cyclization to Benzimidazolone

Reaction: Methyl 3,4-diaminobenzoate + Urea

-

Reagents: Methyl 3,4-diaminobenzoate (1.0 eq), Urea (1.5 eq).

-

Solvent: Solvent-free melt (preferred) or high-boiling solvent (e.g., DMF, Glycol).

-

Conditions:

–

Protocol:

-

Mix Methyl 3,4-diaminobenzoate and Urea intimately in a round-bottom flask.

-

Heat the mixture to

. The solids will melt, and ammonia ( -

The melt solidifies as the cyclic urea (benzimidazolone) forms (which has a higher melting point).

-

Cool to room temperature. Triturate the solid with water to remove excess urea.

Phase 2: Deoxychlorination (The Critical Step)

Reaction: Benzimidazolone Intermediate +

-

Reagents: Benzimidazolone intermediate (1.0 eq), Phosphorus Oxychloride (

, excess/solvent). -

Catalyst: Catalytic DMF (forms the Vilsmeier-Haack reagent in situ).

-

Conditions: Reflux (

) for 4–8 hours.

Detailed Protocol:

-

Setup: Use a dry flask under inert atmosphere (

). -

Addition: Suspend the dried benzimidazolone in neat

(approx. 5–10 volumes). Add 2–3 drops of anhydrous DMF. -

Reaction: Heat to reflux.[2] The suspension will gradually clear as the chlorinated product is formed (it is more soluble in

). -

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane). The polar urea spot will disappear, replaced by a less polar spot (2-chloro product).

-

Quenching (CRITICAL SAFETY):

-

Distill off excess

under reduced pressure (rotary evaporator with proper trapping). -

Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

-

Neutralize the aqueous suspension with

or

-

-

Isolation: Filter the precipitate. Wash with cold water. Recrystallize from Methanol or Acetonitrile.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of MCBC via the Urea/POCl3 route. Note the critical pH control during workup to prevent hydrolysis.

Functionalization & Antifungal SAR[2][5][6][7]

The 2-chloro group is the gateway to biological activity. In antifungal SAR (Structure-Activity Relationship) studies, the C2 position is typically substituted to mimic the carbamate moiety found in Carbendazim or to introduce novel heterocycles.

Key Derivatization Pathways ( )

The reaction generally requires a base (

-

Amination: Reaction with primary/secondary amines.

-

Relevance: Increases basicity and water solubility.

-

-

Thiolation: Reaction with thiols or thiourea.

-

Relevance: 2-mercaptobenzimidazoles are potent oxidative stress inducers in fungi.

-

-

Suzuki Coupling: Reaction with aryl boronic acids (requires Pd catalyst).

-

Relevance: Creates bi-aryl systems common in high-affinity inhibitors.

-

Mechanism of Action (MoA)

Benzimidazoles derived from this scaffold primarily target

-

Binding Site: The colchicine binding site of fungal tubulin.

-

Selectivity: High affinity for fungal tubulin over mammalian tubulin due to specific amino acid residues (e.g., Phe167 in fungi vs. Tyr167 in mammals).

-

Effect: Prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent fungal cell death.

Visualization: Divergent Synthesis (SAR)

Figure 2: Divergent synthesis pathways from the MCBC scaffold to generate active antifungal libraries.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete melting or sublimation of urea. | Use a sealed tube or add a high-boiling solvent like sulfolane. |

| Reversion to Urea (Step 2) | Acidic hydrolysis during workup. | Ensure the quench mixture is neutralized rapidly to pH 7–8. Do not let the product sit in acidic water. |

| Incomplete Chlorination | Old | Distill |

| NMR Confusion | Tautomerism. | In |

References

-

Synthesis of Benzimidazole Derivatives

-

Antifungal SAR & Mechanism

- Chlorination Protocols (POCl3)

-

Starting Material Data

-

Title: Methyl 3,4-diaminobenzoate (CAS 36692-49-6).[10]

- Source: Sigma-Aldrich Technical D

-

Sources

- 1. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 36692-49-6 Cas No. | Methyl 3,4-diaminobenzoate | Apollo [store.apolloscientific.co.uk]

"Methyl 2-chloro-1H-benzimidazole-5-carboxylate" literature review

This technical guide provides an in-depth analysis of Methyl 2-chloro-1H-benzimidazole-5-carboxylate , a versatile scaffold in medicinal chemistry.[1]

CAS Registry Number: 683242-75-3 (Generic 1H-form)

Molecular Formula:

Executive Summary

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a "privileged structure" intermediate in drug discovery.[1] Its value lies in its orthogonal reactivity :

-

C2-Chlorine: A highly reactive handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of diverse heterocycles or solubilizing amines.[1] -

N1-Nitrogen: An acidic site (

) allowing for regioselective alkylation to tune lipophilicity and target affinity.[1] -

C5-Ester: A stable masking group for carboxylic acids, convertible to amides, alcohols, or heterocycles (e.g., oxadiazoles) in late-stage synthesis.[1]

This guide details the synthesis, reactivity, and strategic application of this core in kinase inhibitor and GPCR ligand development.[1]

Critical Chemical Insight: Tautomerism

Expert Insight: Researchers must recognize that in the unsubstituted 1H-form, the benzimidazole ring exists in rapid tautomeric equilibrium.[1] The 5-carboxylate and 6-carboxylate forms are chemically equivalent in solution until the N1 position is substituted.[1]

-

Implication: Regioselectivity during N-alkylation is a critical challenge. Alkylation often yields a mixture of 1,5- and 1,6-isomers, which are separable by chromatography but require careful structural assignment (often via NOESY NMR).[1]

Synthesis Protocol

The most robust industrial route avoids the instability of free amino-acids by utilizing the methyl ester throughout the sequence. The following protocol is a self-validating system designed for scalability.

Step-by-Step Methodology

Phase 1: Precursor Assembly (3,4-Diaminobenzoate)

-

Starting Material: 4-Chloro-3-nitrobenzoic acid.[1]

-

Esterification: Reflux in Methanol (

) with catalytic Sulfuric Acid ( -

Amination: Treat with aqueous Ammonia (

) or Methylamine (if N-methyl desired) in a sealed vessel at 80°C to displace the chloro group via -

Reduction: Hydrogenation (

, Pd/C) or chemical reduction (-

Checkpoint: The diamine is oxidation-sensitive (turns dark).[1] Store under Argon or use immediately.

-

Phase 2: Cyclization to Benzimidazolone

-

Reagent: Urea (

) or Carbonyl Diimidazole (CDI). Phosgene is avoided for safety unless in a closed flow system. -

Conditions: Heat the diamine with Urea (3 eq.) in a high-boiling solvent (e.g., glycol or neat melt at 150°C) for 4–6 hours.

-

Workup: Precipitation with water yields Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate .

Phase 3: Chlorination (The Critical Step)

-

Reagent: Phosphorus Oxychloride (

). -

Additives: Catalytic DMF (Vilsmeier-Haack type activation) is essential.[1]

-

Protocol: Suspend the benzimidazolone in

(excess). Add DMF (cat.).[3] Reflux (105°C) until the solution clears (evolution of -

Quenching (Safety Critical): Remove excess

via vacuum distillation. Pour the residue slowly onto crushed ice/ammonia water. Exothermic reaction. -

Purification: Recrystallization from Acetonitrile or Ethanol.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available precursors to the target scaffold.[1][3]

Reactivity Profile & Functionalization

The 2-chloro position is the primary site for diversification. The reactivity order is generally: N1-Alkylation > C2-Substitution > C5-Hydrolysis .[1]

Quantitative Reactivity Data

| Reaction Type | Reagent/Conditions | Target Position | Yield Potential | Mechanistic Note |

| Primary Amines, | C2-Cl | 85-95% | Excellent for introducing solubilizing groups (e.g., piperazines).[1] | |

| Suzuki Coupling | Aryl Boronic Acid, | C2-Cl | 70-90% | Requires protection of N1 (e.g., SEM, Boc) or careful optimization to prevent catalyst poisoning.[1] |

| N-Alkylation | Alkyl Halide, | N1 | 60-80% | Produces mixture of 1,5- and 1,6-isomers. 1,5-isomer is often thermodynamically preferred but sterics play a role.[1] |

| Hydrolysis | LiOH, THF/Water | C5-Ester | >95% | Quantitative conversion to the carboxylic acid.[1] |

Strategic SAR Logic (Structure-Activity Relationship)

In medicinal chemistry, this scaffold is often used to mimic purines or to provide a rigid linker between two hydrophobic domains.[1]

-

Zone 1 (C2): The "Warhead" or "Hinge Binder." In kinase inhibitors, an amine at C2 often forms hydrogen bonds with the hinge region of the ATP binding site.

-

Zone 2 (N1): The "Solubility/Selectivity Vector." Alkyl groups here project into the solvent front or hydrophobic pockets (e.g., the ribose pocket).

-

Zone 3 (C5): The "Tail." The ester is usually hydrolyzed to an amide to reach into the back pocket of the enzyme (e.g., DFG-out conformation in kinases).

SAR Decision Tree Diagram

Figure 2: Strategic modification zones for optimizing biological activity.

Applications in Drug Discovery

Case Study: Angiotensin II Antagonists

While Candesartan utilizes a slightly different substitution pattern (ethoxy at C2), the 2-chloro intermediate allows for the introduction of biphenyl-tetrazole units via Suzuki coupling, a key pharmacophore for

Case Study: Kinase Inhibitors (e.g., VEGFR, EGFR)

Benzimidazole-5-carboxylates serve as bioisosteres for quinazolines.[1]

-

Mechanism: The N3 nitrogen accepts a H-bond from the backbone NH of the kinase hinge region.

-

Optimization: Displacement of the 2-Cl with an aniline (often carrying solubilizing groups like morpholine) creates the core binding motif.[1] The 5-ester is then converted to an amide to interact with the "gatekeeper" residue.[1]

Safety & Handling

-

Skin Sensitizer: Benzimidazoles are known sensitizers. Wear nitrile gloves and use a fume hood.

-

Reaction Hazards: The chlorination step involves

, which reacts violently with water to release -

Storage: Store the 2-chloro derivative in a cool, dry place. Moisture can slowly hydrolyze the C2-Cl bond to the benzimidazolone (inactive).[1]

References

-

Preparation of benzimidazole derivatives. PubChem. (Generic synthesis data). Link

-

Synthesis and biological evaluation of benzimidazole derivatives as potential anticancer agents. Royal Society of Chemistry Advances, 2022. Link

-

Benzimidazole: A Versatile Pharmacophore. International Journal of Pharmaceutical Sciences, 2024. Link

-

Reactivity of 2-chlorobenzimidazoles in Pd-catalyzed couplings. Organic Chemistry Portal. Link

-

Regioselectivity in the alkylation of benzimidazoles. Journal of Organic Chemistry. (General mechanistic reference). Link

Sources

Technical Guide: Safety and Handling of Methyl 2-chloro-1H-benzimidazole-5-carboxylate

The following technical guide details the safety, handling, and reactivity profile of Methyl 2-chloro-1H-benzimidazole-5-carboxylate (CAS 683242-75-3). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in kinase inhibitor synthesis and the specific precautions required due to its electrophilic nature.

Executive Technical Summary

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule therapeutics, particularly kinase inhibitors and anthelmintic agents. Its structure features a benzimidazole core with two critical reactive handles: an electrophilic chlorine at the C-2 position and a methyl ester at the C-5 position.

-

Molecular Formula:

[1][3] -

Molecular Weight: 210.62 g/mol [3]

-

Physical State: Off-white to pale yellow solid

-

Core Utility: Precursor for

(Nucleophilic Aromatic Substitution) reactions to introduce amine/thiol motifs.

Chemical Reactivity & Stability Analysis

Understanding the electronic distribution of this molecule is prerequisite to safe handling. The compound is not merely an inert building block; it is an activated electrophile .

Electrophilic Activation (C-2 Position)

The C-2 chlorine atom is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides) due to the electron-withdrawing nature of the imidazole ring, which is further potentiated by the ester group at C-5.

-

Mechanism: The imine nitrogen (N-3) acts as an electron sink, facilitating the addition-elimination mechanism (

). -

Handling Implication: Unintentional exposure to nucleophilic contaminants (e.g., moisture, alcohols in the presence of base) can degrade the material.

Acidity of the Pyrrolic Nitrogen (N-1)

The proton on the N-1 nitrogen is acidic (

-

Reactivity: In the presence of bases (e.g.,

, -

Safety Note: Reactions involving strong bases will generate hydrogen gas or heat; ensure proper venting.

Hydrolysis Risk

The C-5 methyl ester is stable under neutral conditions but will hydrolyze to the carboxylic acid in the presence of strong acids or bases, significantly altering solubility and biological activity.

Visualization: Reactivity Logic

The following diagram maps the primary reaction pathways and degradation risks.

Figure 1: Reactivity profile showing productive synthetic pathways (Green) and degradation risks (Red).

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is often extrapolated from the 2-chlorobenzimidazole scaffold, it should be treated as a Hazardous Substance .

GHS Classification (Inferred from Analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Cat 2 | H315: Causes skin irritation. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (Common in halogenated heterocycles). |

Critical Health Risks

-

Sensitization: Benzimidazoles are known sensitizers. Repeated low-level exposure via inhalation or skin contact can lead to anaphylactic-type reactions.

-

Ocular Damage: The compound is a solid irritant; dust entry into the eye can cause mechanical abrasion and chemical burns due to hydrolysis on the moist ocular surface.

Storage and Stability Protocols

To maintain the integrity of the C-2 chlorine and C-5 ester, strict storage controls are required.

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires cooling to retard hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture is the primary enemy, capable of slowly hydrolyzing the C-Cl bond to a C-OH (2-hydroxy) species, rendering the compound useless for

. -

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Operational Handling Procedures

This protocol ensures operator safety and data integrity.

Personal Protective Equipment (PPE)

-

Respiratory: N95 respirator minimum; P100 or powered air-purifying respirator (PAPR) recommended if handling >1g outside a fume hood.

-

Dermal: Double nitrile gloves (0.11 mm min thickness). The compound can permeate standard latex.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for powders.

Weighing and Solubilization Workflow

Objective: Prevent dust generation and moisture contamination.[4]

-

Equilibrate: Allow the refrigerated container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

-

Static Control: Use an anti-static gun or ionizer bar in the balance area. Benzimidazole powders are often electrostatic and "fly" easily.

-

Solvent Selection:

-

Preferred: DMSO, DMF (Anhydrous).

-

Acceptable: Dichloromethane, Ethyl Acetate.

-

Avoid: Alcohols (Methanol/Ethanol) unless intended as a reactant, as they can slowly displace the chloride at elevated temperatures.

-

Reaction Setup (Self-Validating Protocol)

When using this compound in synthesis, verify its quality before committing expensive reagents.

-

QC Step: Dissolve a small aliquot (~1 mg) in DMSO-d6. Run a quick 1H NMR.

-

Pass: Sharp singlets for the methyl ester (~3.8 ppm) and aromatic protons.[5]

-

Fail: Broad peaks or loss of the methyl signal (hydrolysis).

-

-

Monitoring: Use LCMS (Liquid Chromatography-Mass Spectrometry) to monitor the disappearance of the starting material (M+H = 211/213 ratio 3:1).

Visualization: Safe Handling Workflow

Figure 2: Step-by-step handling workflow to ensure safety and chemical stability.

Emergency Response

In the event of exposure or release, immediate action is required to mitigate sensitization risks.

-

Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin, as this increases dermal absorption.

-

Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist.

-

Spill Cleanup:

-

Dampen the powder with an inert solvent (e.g., PEG-400 or water mist) to prevent dusting.

-

Sweep into a closed container.

-

Clean surface with a dilute detergent solution.

-

Disposal

Methyl 2-chloro-1H-benzimidazole-5-carboxylate must be disposed of as Hazardous Chemical Waste .

-

Waste Stream: Halogenated Organic Waste.

-

Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (Category 1/2 aquatic toxicity inferred for chlorinated benzimidazoles).

References

-

PubChem . (n.d.).[6] Compound Summary: 2-Chlorobenzimidazole (Analogous Scaffold). National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Benzimidazole derivatives. Retrieved February 12, 2026, from [Link]

Sources

- 1. Methyl 2-chloro-1H-benzimidazole-5-carboxylate | 683242-75-3 [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-methyl-1H-benzimidazole-5-carboxylate | C10H10N2O2 | CID 14856789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-chloro-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to mimic endogenous purine nucleosides, allowing for effective interaction with a wide range of biological targets. Among the myriad of functionalized benzimidazoles, Methyl 2-chloro-1H-benzimidazole-5-carboxylate stands out as a versatile and highly reactive intermediate. The electron-withdrawing nature of the chlorine atom at the 2-position, coupled with the activating effect of the benzimidazole ring system, renders this position highly susceptible to nucleophilic attack. This reactivity profile opens a gateway to a diverse array of 2-substituted benzimidazole-5-carboxylates, which are valuable precursors in the synthesis of complex molecules with potential therapeutic applications.

This comprehensive guide provides a detailed exploration of the nucleophilic substitution reactions of Methyl 2-chloro-1H-benzimidazole-5-carboxylate. It is designed to equip researchers and drug development professionals with the necessary theoretical understanding and practical protocols to effectively utilize this key building block in their synthetic endeavors.

Synthesis of the Starting Material: Methyl 2-chloro-1H-benzimidazole-5-carboxylate

A reliable synthesis of the starting material is paramount for any subsequent chemical transformations. A common and effective route to Methyl 2-chloro-1H-benzimidazole-5-carboxylate involves a two-step process starting from Methyl 3,4-diaminobenzoate.

Step 1: Synthesis of Methyl 2-mercapto-1H-benzimidazole-5-carboxylate

The initial step involves the cyclization of Methyl 3,4-diaminobenzoate with a thiocarbonyl source. Carbon disulfide is a readily available and cost-effective reagent for this purpose.[1]

Caption: Synthesis of the mercapto intermediate.

Step 2: Chlorination of Methyl 2-mercapto-1H-benzimidazole-5-carboxylate

The subsequent chlorination of the 2-mercapto group is a critical step. While various chlorinating agents can be employed, phosphorus oxychloride (POCl₃) is a common and effective choice.

Caption: Chlorination to the target compound.

Principles of Nucleophilic Substitution at the C2 Position

The C2 position of the benzimidazole ring is electron-deficient due to the adjacent nitrogen atoms. The presence of a good leaving group, such as a chlorine atom, makes this position highly susceptible to nucleophilic attack. The general mechanism for the nucleophilic aromatic substitution (SNAr) at this position proceeds through a tetrahedral intermediate, known as a Meisenheimer complex.

Caption: General SNAr mechanism.

The rate of the reaction is influenced by several factors:

-

Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate.

-

Presence of a base: For nucleophiles that are weak acids (e.g., amines, thiols), a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.

Experimental Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed, step-by-step methodologies for the reaction of Methyl 2-chloro-1H-benzimidazole-5-carboxylate with common classes of nucleophiles.

Protocol 1: Reaction with Amines (N-Nucleophiles)

The reaction of 2-chlorobenzimidazoles with amines is a widely used method for the synthesis of 2-aminobenzimidazole derivatives.[2] However, a key consideration is the potential for over-alkylation, particularly with primary amines, which can lead to the formation of secondary and tertiary amines.[3][4] The use of a suitable base and control of stoichiometry are crucial to favor the desired monosubstituted product.

General Procedure:

-

To a solution of Methyl 2-chloro-1H-benzimidazole-5-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) is added the amine (1.1 - 2.0 eq.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5 - 3.0 eq.).

-

The reaction mixture is heated to a temperature between 80 °C and 120 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-1H-benzimidazole-5-carboxylate derivative.

Table 1: Representative Reactions with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 100 | 6 | 85-95 |

| Morpholine | Et₃N | Ethanol | Reflux | 8 | 80-90 |

| Aniline | K₂CO₃ | DMF | 120 | 12 | 70-80 |

Protocol 2: Reaction with Thiols (S-Nucleophiles)

The reaction with thiols provides a straightforward route to 2-(thioether)-benzimidazole derivatives. The use of a base is essential to generate the more nucleophilic thiolate anion.

General Procedure:

-

To a solution of the thiol (1.1 eq.) in a suitable solvent (e.g., DMF or ethanol) is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) at 0 °C.

-

The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate.

-

A solution of Methyl 2-chloro-1H-benzimidazole-5-carboxylate (1.0 eq.) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Table 2: Representative Reactions with Thiols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 85-95 |

| Ethanethiol | NaH | THF | 60 | 6 | 75-85 |

Protocol 3: Reaction with Alkoxides (O-Nucleophiles)

The displacement of the 2-chloro substituent with an alkoxide leads to the formation of 2-alkoxybenzimidazoles. The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base.

General Procedure:

-

To the desired alcohol (used as solvent or in excess) is added a strong base (e.g., sodium metal or sodium hydride) (1.1 eq.) at 0 °C under an inert atmosphere.

-

After the base has fully reacted, Methyl 2-chloro-1H-benzimidazole-5-carboxylate (1.0 eq.) is added portion-wise.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the excess alcohol is removed under reduced pressure.

-

The residue is carefully quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Table 3: Representative Reactions with Alkoxides

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | Na | Methanol | Reflux | 5 | 70-80 |

| Sodium Ethoxide | Na | Ethanol | Reflux | 6 | 65-75 |

Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While classical SNAr reactions are highly effective, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have emerged as powerful alternatives for the formation of C-N and C-C bonds at the 2-position of the benzimidazole ring.[1][4] These methods often offer milder reaction conditions and broader substrate scope.

Caption: Palladium-catalyzed cross-coupling reactions.

Characterization of Products

The successful synthesis of 2-substituted benzimidazole-5-carboxylates should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the N-H proton signal (if not N-substituted) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction. The aromatic protons of the benzimidazole ring will also show characteristic shifts.

-

¹³C NMR: The chemical shift of the C2 carbon is a particularly useful diagnostic tool. The significant downfield shift of the C2 carbon in the starting material (attached to chlorine) will be replaced by a new signal at a different chemical shift corresponding to the carbon attached to the new heteroatom.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the nucleophile and the loss of the chlorine atom.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and N-H stretches.

Conclusion

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the construction of diverse libraries of 2-substituted benzimidazoles. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this intermediate in their drug discovery and development programs. The choice between classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling methods will depend on the specific nucleophile, desired product, and available resources. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful and reproducible synthetic outcomes.

References

- Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022, 27(6), 1937. [Link]

-

Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. [Link]

-

Synthesis of 2-mercaptobenzimidazole and some of its derivatives. ResearchGate. [Link]

-

Nucleophilic Substitution with Amines. YouTube. [Link]

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Journal name not available in search result].

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. CN102875567A.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Journal name not available in search result].

Sources

Suzuki coupling of "Methyl 2-chloro-1H-benzimidazole-5-carboxylate" with boronic acids